1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 50874-38-9
VCID: VC16071622
InChI: InChI=1S/C13H10Cl4O4/c1-20-13(21-2)11(16)7-5(18)3-4-6(19)8(7)12(13,17)10(15)9(11)14/h3-4,7-8H,1-2H3
SMILES:
Molecular Formula: C13H10Cl4O4
Molecular Weight: 372.0 g/mol

1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy-

CAS No.: 50874-38-9

Cat. No.: VC16071622

Molecular Formula: C13H10Cl4O4

Molecular Weight: 372.0 g/mol

* For research use only. Not for human or veterinary use.

1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- - 50874-38-9

Specification

CAS No. 50874-38-9
Molecular Formula C13H10Cl4O4
Molecular Weight 372.0 g/mol
IUPAC Name 1,8,9,10-tetrachloro-11,11-dimethoxytricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
Standard InChI InChI=1S/C13H10Cl4O4/c1-20-13(21-2)11(16)7-5(18)3-4-6(19)8(7)12(13,17)10(15)9(11)14/h3-4,7-8H,1-2H3
Standard InChI Key DCGCFQBJRLWZID-UHFFFAOYSA-N
Canonical SMILES COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)C=CC3=O)Cl)OC

Introduction

Structural Characteristics and Molecular Properties

The core structure of 1,4-methanonaphthalene-5,8-dione derives from a naphthalene backbone fused with a methano bridge, creating a bicyclic system. The addition of four chlorine atoms at positions 1, 2, 3, and 4, along with two methoxy groups at position 9, introduces significant steric hindrance and electronic modulation.

Molecular Geometry and Substituent Effects

The methano bridge constrains the naphthalene system into a bent conformation, reducing aromaticity in the fused rings. Chlorine atoms, being electronegative, withdraw electron density from the quinone moieties, enhancing the electrophilicity of the carbonyl groups. Conversely, the methoxy substituents donate electron density through resonance, creating localized regions of increased electron density. This interplay between electron-withdrawing and donating groups likely influences reactivity patterns, such as susceptibility to nucleophilic attack or participation in redox cycles.

Table 1: Comparative Structural Features of Related Naphthoquinones

Compound NameSubstituentsMolecular FormulaMolecular Weight (g/mol)
1,4-Methanonaphthalene-5,8-dione-C₁₁H₈O₂172.18
Target Compound1,2,3,4-Tetrachloro-9,9-dimethoxyC₁₃H₁₀Cl₄O₄351.08*

*Calculated based on additive atomic weights.

Synthetic Considerations and Challenges

Synthesizing this compound requires strategic functionalization of the naphthalene core. While no direct synthetic routes are documented for the tetrachloro-dimethoxy derivative, analogous methods for chlorinated naphthoquinones suggest potential pathways.

Methoxy Group Installation

Methylation of phenolic intermediates via Williamson ether synthesis or nucleophilic substitution could yield the 9,9-dimethoxy groups. Protecting group strategies may be necessary to prevent undesired side reactions during chlorination.

Physicochemical Properties

Solubility and Stability

The tetrachloro and dimethoxy substituents render the compound hydrophobic, likely limiting solubility to nonpolar solvents like dichloromethane or toluene. The electron-withdrawing chlorine atoms may enhance stability against oxidative degradation, while the methoxy groups could participate in hydrogen bonding, influencing crystalline packing.

Spectroscopic Signatures

  • IR Spectroscopy: Strong carbonyl stretches near 1670–1700 cm⁻¹, with C-Cl stretches appearing between 550–850 cm⁻¹.

  • NMR Spectroscopy: Methoxy protons would resonate as singlets near δ 3.8–4.0 ppm (¹H), while aromatic protons adjacent to chlorine atoms may show deshielding effects.

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